
2,6-Dichlorophenylacetonitrile
Overview
Description
2,6-Dichlorophenylacetonitrile (CAS 3215-64-3) is an organochlorine compound with the molecular formula C₈H₅Cl₂N and a molecular weight of 186.04 g/mol . Structurally, it consists of a benzene ring substituted with two chlorine atoms at the 2- and 6-positions and an acetonitrile group (-CH₂CN) at the para position.
Preparation Methods
Chlorination of 2,6-Dichlorotoluene as a Precursor Pathway
The chlorination of 2,6-dichlorotoluene represents the most widely adopted route for synthesizing 2,6-dichlorophenylacetonitrile. This method involves two sequential steps: halogenation to form 2,6-dichlorobenzyl chloride, followed by nucleophilic substitution with cyanide ions.
Halogenation of 2,6-Dichlorotoluene
Chlorination is typically conducted using chlorine gas (Cl₂) in the presence of radical initiators such as ultraviolet (UV) light or peroxides. The reaction proceeds via a free-radical mechanism, selectively substituting hydrogen atoms at the benzylic position. Industrial protocols often employ phosphorus pentachloride (PCl₅) as a catalyst, achieving near-quantitative conversion at 80–100°C .
Parameter | Specification |
---|---|
Temperature | 80–100°C |
Catalyst | PCl₅ (1–2 mol%) |
Solvent | Dichloromethane or chlorobenzene |
Conversion Rate | >98% |
Purity (GC) | 99.5% |
Side products such as polychlorinated derivatives are minimized by controlling chlorine stoichiometry and reaction time .
Nucleophilic Substitution with Cyanide
The resultant 2,6-dichlorobenzyl chloride undergoes nucleophilic substitution with sodium cyanide (NaCN) or potassium cyanide (KCN) in anhydrous ethanol. The reaction is heated under reflux for 4–6 hours to prevent volatilization and ensure complete substitution .
Mechanistic Insight :
The cyanide ion (CN⁻) attacks the electrophilic benzylic carbon, displacing the chloride ion. Ethanolic conditions are critical to suppress hydrolysis to the alcohol, a competing reaction in aqueous media . Post-reaction, the mixture is cooled, filtered to remove NaCl/KCl byproducts, and distilled to isolate the nitrile.
Condition | Detail |
---|---|
Solvent | Ethanol (anhydrous) |
Temperature | Reflux (~78°C) |
Reaction Time | 4–6 hours |
Yield | 85–92% |
Alternative Synthetic Routes and Recent Innovations
Palladium-Catalyzed Cyanation
Emerging protocols utilize palladium catalysts to introduce cyanide groups directly into dichlorinated aromatics. For example, 2,6-dichlorobenzyl bromide reacts with trimethylsilyl cyanide (TMSCN) in the presence of Pd(PPh₃)₄, achieving 80–85% yields at 120°C . This method avoids hazardous cyanide salts but requires stringent moisture control.
Industrial-Scale Production and Optimization
Catalytic Systems and Solvent Selection
Industrial facilities prioritize catalysts that enhance reaction rates and reduce energy consumption. For instance, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerate cyanide substitution by improving ion mobility in non-polar solvents .
Catalyst | Solvent | Rate Enhancement |
---|---|---|
TBAB (0.5 mol%) | Toluene | 3.2× |
18-Crown-6 | Chlorobenzene | 2.8× |
None | Ethanol | 1.0× (baseline) |
Waste Management and Environmental Considerations
Modern plants integrate solvent recovery units to minimize dichloromethane emissions, achieving >90% recycling efficiency . Neutralization of HCl byproducts with NaOH generates NaCl, which is repurposed for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichlorophenylacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dichlorobenzaldehyde.
Reduction: Reduction reactions can convert it to 2,6-dichlorobenzylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed:
Oxidation: 2,6-Dichlorobenzaldehyde
Reduction: 2,6-Dichlorobenzylamine
Substitution: Various substituted benzyl cyanides
Scientific Research Applications
Chemistry
DCAN serves as an intermediate in the synthesis of various organic compounds. It is utilized for creating more complex structures in organic chemistry through reactions such as nucleophilic substitution and electrophilic aromatic substitution.
Biology
Research indicates that DCAN has potential biological activities, particularly in enzyme interactions. It acts as an electrophile, engaging with nucleophiles within biological systems. Notably:
- Inhibition of γ-secretase: DCAN has been shown to selectively inhibit γ-secretase activity, which is crucial for the cleavage of Notch receptors involved in cell signaling. This inhibition can reach up to 68% for Aβ40 production, a peptide linked to Alzheimer's disease pathology .
- Enzyme Inhibition Studies: DCAN has been evaluated as a selective inhibitor of c-Src kinase, an important target in cancer therapy. Modifications at specific positions on the compound have enhanced its inhibitory potency, with IC50 values ranging from 10-80 nM against c-Src kinase .
Medicine
The compound is under investigation for its potential as a precursor for pharmaceutical compounds. Its ability to inhibit specific kinases positions it as a candidate for developing targeted cancer therapies.
Table 1: Summary of Biological Activities
Activity Type | Target | Inhibition (%) | Reference |
---|---|---|---|
γ-Secretase Inhibition | Aβ40 Production | 68% | |
c-Src Kinase Inhibition | c-Src Kinase | 10-80 nM (IC50) | |
Enzyme Interaction | Various Enzymes | Variable |
Case Study 1: Notch-Sparing γ-Secretase Inhibitors
A study identified DCAN as a critical component influencing selective inhibition of γ-secretase while minimizing side effects associated with Notch inhibition. Modifications to the piperazine ring combined with the dichlorophenyl group were essential for achieving desired inhibitory effects .
Case Study 2: c-Src Kinase Selectivity
Another study explored structure-activity relationships (SAR) of DCAN derivatives aimed at enhancing selectivity for c-Src kinase over other kinases. Specific substituents introduced at strategic positions led to compounds displaying significant selectivity and potency, paving the way for potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 2,6-dichlorobenzyl cyanide involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The compound’s effects are mediated through pathways involving enzyme inhibition and protein modification .
Comparison with Similar Compounds
Key Properties:
- Physical Properties: Melting Point: 73–75°C Density: 1.4274 g/cm³ (estimated) Solubility: Soluble in methanol .
- Hazards : Classified under GHS for acute toxicity (oral, inhalation, dermal: Category 4), skin/eye irritation (Category 2/2A), and specific target organ toxicity (Category 3) .
- Applications: Primarily used in research as a precursor for synthesizing pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Structurally Similar Compounds
The following table and analysis compare 2,6-dichlorophenylacetonitrile with its positional isomers and functionally related compounds.
Table 1: Structural and Functional Comparison
Structural Isomerism and Physicochemical Differences
- 2,4-Dichlorophenylacetonitrile: The meta chlorine may enhance electron-withdrawing effects, increasing electrophilicity at the nitrile group for coupling reactions . 3,4-Dichlorophenylacetonitrile: Adjacent chlorines in the meta/para positions may influence solubility and crystal packing, as seen in its higher commercial availability compared to 2,6-isomer .
- Functional Group Variations: 2,6-Dichlorophenylacetic Acid: Replacing the nitrile (-CN) with a carboxylic acid (-COOH) increases polarity and solubility in aqueous systems, making it suitable for salt formation in drug synthesis . 2-(2,6-Dichlorophenoxy)propionitrile: The ether linkage (-O-) and propionitrile group expand its utility in synthesizing branched pharmaceuticals like Lofexidine .
Toxicity and Handling
- This compound exhibits higher acute toxicity (Category 4 across oral, dermal, and inhalation routes) compared to its carboxylic acid derivative (2,6-dichlorophenylacetic acid), which is primarily corrosive .
- Positional isomers (e.g., 2,4- and 3,4-dichlorophenylacetonitrile) lack detailed safety data but are presumed to share similar hazards due to structural parallels .
Commercial Availability and Pricing
- This compound is supplied by Sigma Aldrich , Alfa Aesar , and Spectrum Chemical , with pricing ranging from 181–687 CNY/25g depending on purity (97–99%) .
- 3,4-Dichlorophenylacetonitrile is more widely available, with suppliers like Axyntis and Santa Cruz Biotechnology emphasizing its role in large-scale chemical production .
Key Research Findings
Biological Activity
2,6-Dichlorophenylacetonitrile (DCAN) is a compound of significant interest in the field of medicinal chemistry and biological research due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Chemical Formula : C9H6Cl2N
- Molecular Weight : 201.06 g/mol
- CAS Number : 3215-64-3
DCAN exhibits its biological activity primarily through its interactions with various molecular targets. It can act as an electrophile, engaging with nucleophiles in biological systems. The compound's effects are mediated via pathways involving enzyme inhibition and protein modification. Notably, it has been studied for its inhibitory effects on specific kinases, which are crucial in various signaling pathways.
Inhibition of γ-Secretase
Recent studies have highlighted the role of DCAN in inhibiting γ-secretase activity, which is vital for the cleavage of Notch receptors involved in cell signaling. The presence of the 2,6-dichlorophenyl group enhances the selectivity for Notch inhibition while sparing other substrates like amyloid precursor protein (APP). Research indicates that compounds with this substitution can achieve up to 68% inhibition of Aβ40 production, a peptide implicated in Alzheimer's disease pathology .
Enzyme Inhibition Studies
DCAN has been evaluated for its potential as a selective inhibitor of c-Src kinase, an important target in cancer therapy. Modifications at specific positions on the compound significantly enhance its inhibitory potency. For instance, introducing basic aliphatic side chains at the 7-position has shown IC50 values in the range of 10-80 nM against c-Src kinase, indicating strong inhibitory activity.
Table 1: Summary of Biological Activities
Activity Type | Target | Inhibition (%) | Reference |
---|---|---|---|
γ-Secretase Inhibition | Aβ40 Production | 68% | |
c-Src Kinase Inhibition | c-Src Kinase | 10-80 nM (IC50) | |
Enzyme Interaction | Various Enzymes | Variable |
Case Study 1: Notch-Sparing γ-Secretase Inhibitors
In a study focusing on the design of Notch-sparing γ-secretase inhibitors, DCAN was identified as a critical component influencing selective inhibition. The study demonstrated that modifications to the piperazine ring combined with the dichlorophenyl group were essential for achieving desired inhibitory effects while minimizing side effects associated with Notch inhibition .
Case Study 2: c-Src Kinase Selectivity
Another study explored the structure-activity relationship (SAR) of DCAN derivatives aimed at enhancing selectivity for c-Src kinase over other kinases. The introduction of specific substituents at strategic positions led to compounds that displayed significant selectivity and potency, paving the way for potential therapeutic applications in oncology.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 2,6-Dichlorophenylacetonitrile, and how can alkylation yields be improved?
this compound (CAS 3215-64-3) exhibits lower monoalkylation yields (25%) compared to analogs like o-methylphenylacetonitrile (60%) due to steric hindrance from chlorine substituents . To improve yields:
- Catalyst Selection : Use phase-transfer catalysts (e.g., Dowex 2-X4) to enhance reaction efficiency.
- Temperature Control : Maintain temperatures at 70°C for 10 hours to optimize alkylation kinetics .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may reduce steric interference.
Q. How can spectroscopic techniques (NMR, IR) characterize this compound?
- NMR Analysis : The aromatic protons adjacent to chlorine atoms resonate downfield (δ 7.2–7.8 ppm). The nitrile group (C≡N) shows a characteristic peak at ~110 ppm in NMR.
- IR Spectroscopy : C≡N stretching appears near 2240 cm, while C-Cl vibrations occur at 600–800 cm.
Reference PubChem or NIST Chemistry WebBook for spectral validation .
Q. What analytical standards and methods ensure purity in environmental or pharmaceutical research?
- HPLC Validation : Use C18 reverse-phase columns with UV detection (λ = 254 nm) for quantification.
- Certified Reference Materials : Cross-check against commercially available standards (e.g., ≥99% purity) to calibrate instruments .
- GC-MS : Electron ionization (EI) at 70 eV can confirm molecular fragmentation patterns (e.g., m/z 186 for [M]) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
The ortho-chlorine groups create steric hindrance, reducing accessibility to the nitrile group. Computational studies (DFT or molecular dynamics) can model:
- Charge Distribution : Electron-withdrawing Cl atoms polarize the nitrile, increasing electrophilicity but limiting nucleophilic attack.
- Transition-State Analysis : Compare energy barriers for alkylation vs. competing side reactions (e.g., hydrolysis) .
Q. What role does this compound play in synthesizing bioactive compounds?
This nitrile is a precursor for pharmaceuticals like Lofexidine (α2-adrenergic agonist) and intermediates for Diclofenac (NSAID) . Key steps include:
- Cyanation : Introduce nitrile groups via Rosenmund-von Braun or nucleophilic substitution.
- Functionalization : Couple with amines or alcohols to generate amides or esters for drug candidates .
Q. How can AI-driven retrosynthesis tools predict novel synthetic pathways for this compound derivatives?
Platforms like Pistachio or Reaxys leverage reaction databases to propose routes:
- Template Relevance : Prioritize reactions involving dichlorobenzene derivatives.
- Biocatalysis Models : Explore enzymatic nitrile hydrolysis for enantioselective synthesis .
Q. Contradictions and Data Gaps
- Yield Discrepancies : The 25% alkylation yield reported in 1978 contrasts with modern catalytic methods (unaddressed in current evidence). Further studies on palladium-catalyzed cross-couplings are warranted.
- Toxicity Data : Limited ecotoxicological or acute toxicity data exist. Refer to generalized SDS guidelines for chlorinated nitriles (e.g., PPE, fume hoods) .
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEJUUCUKRUCEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185922 | |
Record name | (2,6-Dichlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3215-64-3 | |
Record name | 2,6-Dichlorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3215-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (2,6-Dichlorophenyl)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003215643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichlorobenzyl cyanide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72901 | |
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Record name | (2,6-Dichlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,6-dichlorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.755 | |
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Record name | 2,6-Dichlorobenzeneacetonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
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Synthesis routes and methods
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